molecular formula C12H16N2O6S B1217666 Phenol, 3-amino-, sulfate (2:1) (salt) CAS No. 68239-81-6

Phenol, 3-amino-, sulfate (2:1) (salt)

Cat. No. B1217666
CAS RN: 68239-81-6
M. Wt: 316.33 g/mol
InChI Key: TVBNHNUPRXSKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives involves several chemical reactions, including the reduction and sulfonation processes. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate product, which is then converted into a desired compound through reduction, utilizing sodium sulfide in aqueous media for efficiency and simplification of the operation (Cao et al., 2011).

Molecular Structure Analysis

The molecular structures of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives are elucidated using techniques such as single-crystal X-ray diffraction. This allows for the determination of crystalline systems and the understanding of intermolecular hydrogen bonding, which stabilizes the structure. For instance, the analysis of 4-(3-aminopyridin-2-ylamino)phenol revealed its crystallization in the monoclinic system with specific space groups, indicating the presence of N–H–O and O–H–N hydrogen bonds that effectively stabilize the molecule's structure (Cao et al., 2011).

Chemical Reactions and Properties

Phenol, 3-amino-, sulfate (2:1) (salt) undergoes various chemical reactions, highlighting its chemical properties. The synthesis of sulfate esters of iodothyronines, for instance, involves reactions with chlorosulfonic acid in dimethylformamide, showcasing the compound's reactivity and utility in forming sulfated products with phenolic hydroxyl groups (Mol & Visser, 1985).

Physical Properties Analysis

The physical properties of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. The study of anhydrates and hydrates in salts of 4-aminopyridine and 3,4-diaminopyridine with sulfuric acids provides insights into the role of water molecules in these compounds' structures (Hursthouse et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of Phenol, 3-amino-, sulfate (2:1) (salt), such as its reactivity with other substances, oxidation states, and ability to form complexes, is essential for its application in chemical synthesis and materials science. Research on the cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds elucidates the compound's chemical behavior and its implications in environmental science (Anipsitakis et al., 2006).

Scientific Research Applications

Catalytic Role in Organic Synthesis

Polyaniline-sulfate salt, a related compound, demonstrates significant catalytic properties in the synthesis of coumarins from phenolic compounds and β-keto esters. This catalysis is noted for its simplicity, efficiency, eco-friendliness, and the catalyst's recyclability and stability, highlighting a potential application in green chemistry (Palaniappan, S., Saravanan, C., & Rao, V., 2005).

Enhancement of Liquid-Liquid Equilibria

The presence of salts like sodium sulfate can significantly enhance the extraction efficiency of phenol from aqueous phases, demonstrating the utility of specific salts in improving liquid-liquid equilibrium processes. This effect aligns with the Hofmeister series, suggesting applications in separation technologies and chemical processing (Razi Asrami, M. & Saien, J., 2019).

Chemoselective Sulfation of Phenols

Sulfuryl imidazolium salts have been used for the chemoselective and efficient sulfation of phenols, enabling the protection of phenolic hydroxyl groups with high yield. This method presents a strategic approach for modifying phenolic compounds, potentially useful in pharmaceutical and chemical synthesis (Taylor, S. D. & Desoky, A. Y., 2011).

Biochemical Applications

The sulfation of phenolic compounds, facilitated by sulfotransferases, has been highlighted for increasing solubility and decreasing toxicity. This process is instrumental in producing sulfate esters of phenolic compounds like zosteric acid, which has antifouling properties, indicating applications in biotechnology and environmental science (Jendresen, C. B. & Nielsen, A. T., 2019).

Environmental and Analytical Chemistry

Sodium sulfate's role in the crystallization process from wastewater highlights its utility in environmental technology, aiding in the recovery of salts from high salinity wastewater and potentially reducing environmental impact (Su, N. et al., 2018).

Safety And Hazards

Phenol, 3-amino-, sulfate (2:1) (salt) is considered hazardous. It may form combustible dust concentrations in air. It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-aminophenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO.H2O4S/c2*7-5-2-1-3-6(8)4-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNHNUPRXSKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

591-27-5 (Parent)
Record name m-Aminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4071340
Record name Phenol, 3-amino-, sulfate (2:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-amino-, sulfate (2:1) (salt)

CAS RN

68239-81-6
Record name m-Aminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-amino-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-amino-, sulfate (2:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(3-hydroxyphenyl)ammonium] sulphate
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